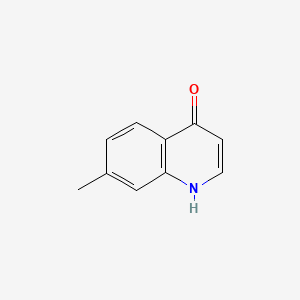

7-Methyl-4-quinolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVTWKDGBWUNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420891 | |

| Record name | 7-Methyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93919-55-2, 82121-08-2 | |

| Record name | 7-Methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 82121-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-4-quinolone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methyl-4-quinolone (also known as 7-methyl-1H-quinolin-4-one), a heterocyclic organic compound. As a member of the quinolone family, a scaffold of significant interest in medicinal chemistry, this document details its chemical structure, physicochemical properties, synthesis methodologies, and potential biological relevance.

Core Molecular Structure and Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 4-pyridone ring, with a methyl group substitution at the 7-position. This seemingly simple substitution can significantly influence the molecule's electronic distribution, steric profile, and ultimately, its biological interactions compared to the parent 4-quinolone structure.

Chemical Structure

The IUPAC name for this compound is 7-methyl-1H-quinolin-4-one . Its structure consists of a quinoline core with a ketone group at position 4 and a methyl group at position 7. The presence of the keto-enol tautomerism is a key feature of the 4-quinolone ring system.

Physicochemical Properties

Precise experimental data for this compound is not as widely published as for some of its more studied derivatives. However, based on the general properties of quinolones and related methylated analogs, the following characteristics can be anticipated and are summarized for clarity.

| Property | Value | Source |

| CAS Number | 93919-55-2 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Not definitively reported; likely >200 °C | Inferred from related compounds |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |

| Tautomerism | Exists in equilibrium between the keto (4-quinolone) and enol (4-hydroxyquinoline) forms | [2] |

Synthesis of this compound

The synthesis of 4-quinolones can be achieved through several established named reactions. For this compound, the most logical and historically significant approach is the Conrad-Limpach synthesis , which utilizes appropriately substituted anilines and β-ketoesters.

Theoretical Synthetic Pathway: The Conrad-Limpach Reaction

The Conrad-Limpach reaction provides a direct route to the 4-quinolone scaffold. The synthesis of this compound proceeds in two main stages starting from m-toluidine and ethyl acetoacetate.

-

Condensation: m-Toluidine reacts with ethyl acetoacetate to form an enamine intermediate, ethyl 3-(m-tolylamino)crotonate. This step is typically carried out at moderate temperatures.

-

Cyclization: The enamine intermediate undergoes a high-temperature thermal cyclization to form the quinolone ring system. This step requires significant heat to overcome the energy barrier for the intramolecular ring closure.

References

The Synthesis and Derivatization of 7-Methyl-4-quinolone: A Technical Guide for Drug Development

Abstract

The 7-methyl-4-quinolone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a core structural component, it is present in a wide array of compounds exhibiting potent biological activities, including antibacterial and anticancer properties.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its key derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also insights into the causality behind experimental choices. This guide details the classical Conrad-Limpach and Gould-Jacobs reactions for the synthesis of the core structure, explores strategies for further derivatization, and discusses the structure-activity relationships (SAR) that drive the design of novel therapeutic agents.

The Strategic Importance of the this compound Core

The 4-quinolone ring system is a cornerstone of numerous clinically significant drugs.[1] The introduction of a methyl group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability, modulate receptor binding, and alter the overall therapeutic profile of the resulting derivatives.[2] Consequently, the development of robust and versatile synthetic methodologies for this compound and its analogs is a critical endeavor in the pursuit of new and improved pharmaceuticals.

Core Synthesis Strategies: Building the this compound Scaffold

The construction of the this compound core is predominantly achieved through well-established cyclization reactions. The choice of starting materials is paramount, with m-toluidine serving as the key precursor to introduce the methyl group at the desired 7-position. Two classical and highly effective methods for this transformation are the Conrad-Limpach Synthesis and the Gould-Jacobs Reaction.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[3] For the synthesis of this compound, m-toluidine is reacted with ethyl acetoacetate.

Mechanism and Rationale:

The reaction proceeds in two key stages. The initial step is the acid-catalyzed condensation of m-toluidine with the keto group of ethyl acetoacetate to form an enamine intermediate, ethyl 3-(m-tolylamino)crotonate. This reaction is typically carried out at moderate temperatures (100-140°C). The second stage is a high-temperature thermal cyclization of the enamine intermediate. This intramolecular reaction requires significant thermal energy (typically >250°C) to overcome the activation barrier for the 6-electron electrocyclization, leading to the formation of the quinolone ring system.[3][4]

The Critical Role of High-Boiling Solvents:

The high temperatures required for the cyclization step necessitate the use of high-boiling inert solvents.[5] Solvents such as diphenyl ether or Dowtherm A are commonly employed to achieve the necessary reaction temperatures uniformly and to prevent localized overheating and decomposition.[4] The choice of solvent is a critical experimental parameter, as it directly impacts reaction yield and purity.

Figure 1: The Conrad-Limpach synthesis of this compound.

Experimental Protocol (Representative):

-

Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine m-toluidine (1.0 eq.) and ethyl acetoacetate (1.1 eq.). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to 120-140°C and collect the water that is formed. Monitor the reaction by TLC until the starting materials are consumed.

-

Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate from the solvent. Add a non-polar solvent like hexane or cyclohexane to further induce precipitation. Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative and versatile route to 4-quinolones, particularly those bearing a carboxylic acid or ester group at the 3-position, which are crucial intermediates for many quinolone-based drugs.[6][7] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[8]

Mechanism and Rationale:

The reaction begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[7] Similar to the Conrad-Limpach synthesis, this intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring. The resulting product, ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a key precursor for many derivatives.

Figure 2: The Gould-Jacobs reaction for the synthesis of this compound derivatives.

Experimental Protocol (Representative):

-

Condensation: Combine m-toluidine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.) in a round-bottom flask. Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.[7]

-

Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to reflux (around 250°C) for 30-60 minutes.[7]

-

Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate. Add a non-polar solvent like cyclohexane to aid precipitation. Filter the solid, wash with the non-polar solvent, and dry.[7]

-

Hydrolysis (Optional): To obtain the carboxylic acid, suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours.[7][9] Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.[9]

Derivatization of the this compound Core

The this compound scaffold serves as a versatile template for the synthesis of a diverse library of derivatives. The key positions for modification are the N-1, C-2, and C-3 positions, as well as the 4-oxo group.

N-1 Alkylation and Arylation

The nitrogen atom at the 1-position is a common site for derivatization. Alkylation, often with small alkyl groups like ethyl or cyclopropyl, is a key feature of many antibacterial quinolones.[2] This modification can be achieved by reacting the this compound with an appropriate alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.[8]

C-3 Functionalization

As demonstrated by the Gould-Jacobs reaction, the C-3 position is readily functionalized with a carboxylic acid group. This carboxylic acid can be converted into a variety of other functional groups, such as amides, esters, and nitriles, providing a rich platform for analog synthesis.[10] The formation of amides, in particular, has been a successful strategy in the development of potent anticancer agents.[11][12]

Other Modifications

While N-1 and C-3 are the most common sites for derivatization, other positions on the quinolone ring can also be modified to fine-tune the biological activity. For example, the introduction of a piperazine moiety at the C-7 position is a hallmark of many fluoroquinolone antibiotics, significantly enhancing their antibacterial spectrum.[2][13]

Applications in Drug Development

Derivatives of this compound have shown significant promise in various therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Agents

The 4-quinolone core is central to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[14] The structure-activity relationship (SAR) of these compounds is well-defined:

-

N-1 Substituent: Small alkyl or cycloalkyl groups, such as cyclopropyl, are often optimal for potent antibacterial activity.[2][15]

-

C-3 Carboxylic Acid: This group is essential for binding to the bacterial enzymes and is crucial for antibacterial activity.[2]

-

C-7 Substituent: The introduction of a piperazine or a similar heterocyclic ring at the C-7 position dramatically broadens the spectrum of activity.[2][13]

Table 1: Key Structural Features of Quinolone Antibacterial Agents

| Position | Typical Substituent | Contribution to Activity |

| N-1 | Ethyl, Cyclopropyl | Potency and spectrum of activity[2] |

| C-3 | Carboxylic Acid | Essential for enzyme binding[2] |

| C-6 | Fluorine | Greatly enhances antibacterial potency[2] |

| C-7 | Piperazine, Pyrrolidine | Broadens spectrum, improves pharmacokinetics[2][13] |

Anticancer Agents

More recently, 4-quinolone derivatives have been investigated as potent anticancer agents.[16] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases (such as EGFR and VEGFR), and microtubule polymerization.[11][12] The SAR for anticancer activity can differ significantly from that of antibacterial activity, opening up a vast chemical space for the design of novel oncology drugs.

Table 2: Anticancer Activity of Selected Quinolone Derivatives

| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| 2-Quinolone-cinnamic acid hybrids | HCT-116, HepG2, MCF-7 | 1.89 - 8.48 µM | [17] |

| 4-Quinolone Mannich-based derivatives | Various | Potent activity | |

| 2-Phenylpyrroloquinolin-4-ones | Various | Strong potency | [11] |

Experimental and Drug Discovery Workflow

The development of novel drugs based on the this compound scaffold typically follows a structured workflow.

Figure 3: A generalized workflow for drug discovery based on the this compound scaffold.

Conclusion

The this compound core represents a highly valuable and versatile scaffold for the development of new therapeutic agents. The classical synthetic routes, such as the Conrad-Limpach and Gould-Jacobs reactions, provide reliable and scalable methods for the construction of this key intermediate. Through strategic derivatization, guided by a thorough understanding of structure-activity relationships, researchers can continue to explore the vast therapeutic potential of this important class of compounds. This guide provides a foundational understanding of the synthesis and medicinal chemistry of 7-methyl-4-quinolones, intended to empower scientists in their pursuit of novel and effective drugs.

References

- 1. soc.chim.it [soc.chim.it]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. sid.ir [sid.ir]

- 11. research.monash.edu [research.monash.edu]

- 12. Quinolone Derivatives as Anticancer Agents: Importance in Medicin...: Ingenta Connect [ingentaconnect.com]

- 13. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 7-Methyl-4-quinolone (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Methyl-4-quinolone (CAS No: 93919-55-2), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The structural elucidation of such molecules is paramount for understanding their structure-activity relationships, and spectroscopic techniques remain the cornerstone of this characterization. This document will detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and interpretation of the spectral features that confirm the molecular structure of this compound.

Molecular Structure

The foundational step in any spectroscopic analysis is the understanding of the molecule's structure. This compound consists of a quinolone core with a methyl group substituted at the 7th position.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts for this compound in a solvent like DMSO-d₆ are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.6 | br s | 1H | N-H |

| ~8.0 | d | 1H | H-5 |

| ~7.4 | dd | 1H | H-6 |

| ~7.2 | d | 1H | H-8 |

| ~7.9 | d | 1H | H-2 |

| ~6.2 | d | 1H | H-3 |

| ~2.4 | s | 3H | -CH₃ |

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets

Interpretation and Rationale:

-

The downfield broad singlet around 11.6 ppm is characteristic of the acidic N-H proton of the quinolone ring.

-

The aromatic protons on the benzene ring (H-5, H-6, and H-8) appear in the aromatic region (7.0-8.5 ppm). The specific splitting patterns (doublet and doublet of doublets) are dictated by their coupling with neighboring protons.

-

The protons on the pyridinone ring (H-2 and H-3) are observed as doublets due to their coupling with each other.

-

The upfield singlet at approximately 2.4 ppm, integrating to three protons, is indicative of the methyl group at the C-7 position.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (C-4) |

| ~140 | C-8a |

| ~138 | C-7 |

| ~126 | C-5 |

| ~124 | C-4a |

| ~123 | C-6 |

| ~118 | C-8 |

| ~140 | C-2 |

| ~110 | C-3 |

| ~21 | -CH₃ |

Interpretation and Rationale:

-

The most downfield signal around 177 ppm is assigned to the carbonyl carbon (C-4).

-

The signals in the 110-140 ppm range correspond to the aromatic and olefinic carbons of the quinolone ring system.

-

The upfield signal at approximately 21 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide) |

| 1620-1580 | Medium-Strong | C=C Stretch (Aromatic) |

| 1500-1400 | Medium | C-N Stretch |

Interpretation and Rationale:

-

A strong, broad absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the N-H stretching vibration.

-

The presence of aromatic C-H stretching vibrations is confirmed by the bands between 3100 and 3000 cm⁻¹.

-

The weak absorptions in the 2950-2850 cm⁻¹ range are attributed to the C-H stretching of the methyl group.

-

A very strong absorption around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group within the quinolone ring.

-

The absorptions in the 1620-1580 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic and pyridinone rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₀H₉NO), the expected molecular weight is approximately 159.18 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 159. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Rationale:

-

Molecular Ion ([M]⁺˙): The peak at m/z 159 would correspond to the intact molecule with one electron removed.

-

Loss of CO ([M-CO]⁺˙): A common fragmentation pathway for quinolones is the loss of a neutral carbon monoxide molecule from the carbonyl group, which would result in a fragment ion at m/z 131.

-

Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group would lead to a fragment at m/z 144.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Data Acquisition Workflow

Caption: Generalized workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Integrate the peaks in the ¹H NMR spectrum and pick the peak positions in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, based on established spectroscopic principles and data from related compounds, offer a robust framework for researchers, scientists, and drug development professionals working with this and similar quinolone derivatives. The detailed protocols provide a foundation for obtaining high-quality, reproducible data, which is essential for the advancement of scientific research in this field.

References

7-Methyl-4-quinolone: An In-Depth Technical Guide on its Mechanism of Action

Introduction

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents with diverse biological activities.[1][2] From potent antibacterial drugs to promising anticancer candidates, the versatility of the quinolone ring system is well-established.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of a specific derivative, 7-Methyl-4-quinolone. While research on this particular analogue is emerging, this guide synthesizes current knowledge from the broader 4-quinolone class and related 7-substituted derivatives to present a comprehensive overview of its established and putative biological activities. We will delve into its effects on bacterial and cancer cells, and its potential role in modulating bacterial communication.

This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the mechanisms but also practical, detailed protocols for their investigation.

I. Antibacterial Mechanism of Action: Targeting Bacterial Topoisomerases

The hallmark of quinolone antibacterial agents is their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6][7][8][9][10][11][12] These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and repair.[4][7]

The primary mechanism of action involves the stabilization of a ternary complex between the quinolone, the topoisomerase, and bacterial DNA.[4][7] This "poisoned" complex traps the enzyme in its cleavage-competent state, where it has introduced a double-strand break in the DNA but is prevented from religating it.[5][13] The accumulation of these stalled cleavage complexes leads to a cascade of downstream events, including the arrest of DNA replication and the generation of lethal double-strand breaks, ultimately culminating in bacterial cell death.[4][14]

The 7-position of the quinolone ring is a critical site for modification, influencing both the potency and the spectrum of activity.[15] While specific data for this compound is not extensively available, studies on other 7-substituted quinolones suggest that the methyl group likely modulates the interaction with the topoisomerase-DNA complex.[15][16]

A. The Dual Targets: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and relieving torsional stress.[4][7] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[4]

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for their proper segregation into daughter cells.[4][7] In many Gram-positive bacteria, topoisomerase IV is the primary target.[4]

The following diagram illustrates the central role of these enzymes and the inhibitory action of this compound.

B. Experimental Protocols for Assessing Antibacterial Mechanism

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (or other appropriate bacterial growth medium).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

This enzymatic assay directly measures the inhibition of DNA gyrase activity.[17][18]

-

Protocol:

-

Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be inhibited in the presence of the compound.

-

This assay assesses the inhibition of topoisomerase IV's ability to unlink catenated DNA networks.[17][19]

-

Protocol:

-

Prepare a reaction mixture containing kinetoplast DNA (a network of interlocked DNA minicircles), purified topoisomerase IV, ATP, and reaction buffer.

-

Add varying concentrations of this compound.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and analyze the products by agarose gel electrophoresis. The release of individual minicircles from the kinetoplast network will be inhibited by the compound.

-

This assay detects the formation of the "poisoned" ternary complex.[20][21]

-

Protocol:

-

Incubate supercoiled plasmid DNA with either DNA gyrase or topoisomerase IV in the presence of varying concentrations of this compound.

-

Add SDS to dissociate the enzyme subunits, revealing the DNA breaks.

-

Linearized plasmid DNA, indicative of double-strand breaks, is then visualized by agarose gel electrophoresis.

-

II. Anticancer Activity: A Putative Mechanism

Several 4-quinolone derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines.[3][22][23][24][25] The proposed mechanism often mirrors the antibacterial action but is directed towards human type II topoisomerases, particularly topoisomerase IIα, which is highly expressed in proliferating cancer cells.[26] Inhibition of human topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis (programmed cell death).[26][27]

Additionally, some quinolones have been shown to induce the production of reactive oxygen species (ROS), which can contribute to DNA damage and apoptosis.[13][28]

A. Potential Anticancer Signaling Pathway

The following diagram illustrates a plausible pathway for this compound-induced apoptosis in cancer cells.

B. Experimental Protocols for Assessing Anticancer Mechanism

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22]

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration that inhibits 50% of cell growth) can then be calculated.

-

This single-cell gel electrophoresis assay is used to detect DNA strand breaks.[29][30][31]

-

Protocol:

-

Treat cancer cells with this compound for a defined period.

-

Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the DNA.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Fragmented DNA will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

-

Flow cytometry can be used to quantify apoptosis (e.g., using Annexin V/Propidium Iodide staining) and to determine the distribution of cells in different phases of the cell cycle.

-

Protocol (Apoptosis):

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Protocol (Cell Cycle):

-

Treat cells as above.

-

Fix the cells in cold ethanol.

-

Stain the cellular DNA with a fluorescent dye such as PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

-

III. Quorum Sensing Modulation: An Emerging Area of Investigation

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[32][33] This process is often mediated by small signaling molecules. The 2-alkyl-4-quinolones (AQs) are a class of QS signals used by some bacteria, such as Pseudomonas aeruginosa.[34] Given the structural similarity, it is plausible that this compound could interfere with QS pathways.[1][35] This could occur through several mechanisms:

-

Competitive inhibition: this compound might bind to the QS signal receptor, blocking the binding of the native signal molecule.

-

Inhibition of signal synthesis: The compound could interfere with the enzymatic machinery responsible for producing QS signal molecules.

Inhibition of QS is an attractive anti-virulence strategy, as it can disarm pathogens without exerting direct bactericidal pressure, which may slow the development of resistance.[1]

A. Experimental Protocol for Assessing Quorum Sensing Inhibition

This assay utilizes a bacterial reporter strain that produces a measurable signal (e.g., fluorescence, bioluminescence) in response to a specific QS signal.

-

Protocol:

-

Grow the reporter strain (e.g., E. coli carrying a plasmid with a QS receptor and a reporter gene) in the presence of the cognate QS signal molecule.

-

Add varying concentrations of this compound to the cultures.

-

Incubate and then measure the reporter signal (e.g., fluorescence intensity).

-

A decrease in the reporter signal in the presence of this compound indicates inhibition of the QS pathway.

-

IV. Quantitative Data and Structure-Activity Relationships

While specific quantitative data for this compound is limited in the public domain, the tables below present representative data for related 7-substituted quinolone derivatives to provide a context for its potential activity. It is imperative that this compound be subjected to these assays to determine its specific activity profile.

Table 1: Representative Antibacterial Activity of 7-Substituted Quinolones

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 7-(2-(aminomethyl)morpholino) derivative | Staphylococcus aureus | 0.1-0.39 | [15] |

| 7-(4-ethylpiperazin-1-yl) derivative (Norfloxacin) | Escherichia coli | 0.12 | [36] |

| 7-(4-methylpiperazin-1-yl) derivative | Klebsiella pneumoniae | 0.25 | [36] |

Table 2: Representative Anticancer Activity of 4-Quinolone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Quinolone-3-carboxamide derivative | MDA-MB-231 (Breast) | 1.5 | [23] |

| 4-Hydroxyquinolone analogue (3g) | HCT116 (Colon) | 10.2 | [25] |

| Fluoroquinolone-thiadiazole hybrid | A549 (Lung) | 2.5 | [3] |

V. Conclusion and Future Directions

This compound belongs to a class of compounds with well-established and potent biological activities. Based on the extensive research on the 4-quinolone scaffold, it is highly probable that this compound exerts its primary antibacterial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. Furthermore, there is a strong basis to hypothesize that this compound may possess anticancer properties via the inhibition of human topoisomerase II and the induction of apoptosis. The potential for this molecule to modulate bacterial quorum sensing presents an exciting avenue for future research into novel anti-virulence strategies.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's mechanism of action. Further studies, including molecular docking simulations and in vivo efficacy models, will be crucial to fully elucidate its therapeutic potential and to guide the rational design of next-generation quinolone-based drugs.

VI. References

-

Induced and photoinduced DNA damage by quinolones: ciprofloxacin, ofloxacin and nalidixic acid determined by comet assay. Photochemical & Photobiological Sciences, 81(4), 819-822. --INVALID-LINK--

-

The Biological Versatility of 7-Hydroxy-4-methyl-2(1H)-quinolone Derivatives: A Technical Guide. Benchchem. --INVALID-LINK--

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 905, 13-25. --INVALID-LINK--

-

Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy, 33(10), 1847-1850. --INVALID-LINK--

-

Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry, 44(14), 2374-2377. --INVALID-LINK--

-

Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. ResearchGate. --INVALID-LINK--

-

DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. --INVALID-LINK--

-

Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology, 65, 13A.3.1-13A.3.21. --INVALID-LINK--

-

Intracellular action of quinolones. (a) DNA gyrase and DNA interact to... ResearchGate. --INVALID-LINK--

-

The novel quinolone CHM-1 induces DNA damage and inhibits DNA repair gene expressions in a human osterogenic sarcoma cell line. Oncology Reports, 24(6), 1615-1620. --INVALID-LINK--

-

A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. Marine Drugs, 19(11), 606. --INVALID-LINK--

-

In vitro assays used to measure the activity of topoisomerases. Antimicrobial Agents and Chemotherapy, 34(1), 1-9. --INVALID-LINK--

-

Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. ResearchGate. --INVALID-LINK--

-

Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 36(18), 2676-2686. --INVALID-LINK--

-

Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. RSC Advances, 13(43), 30209-30224. --INVALID-LINK--

-

DNA Gyrase, Topoisomerase IV, and the 4Quinolones. ResearchGate. --INVALID-LINK--

-

Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin. Antimicrobial Agents and Chemotherapy, 52(10), 3650-3658. --INVALID-LINK--

-

Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. RSC Advances, 13(22), 15003-15015. --INVALID-LINK--

-

Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge. Nucleic Acids Research, 41(1), 577-584. --INVALID-LINK--

-

Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity. European Journal of Medicinal Chemistry, 239, 114539. --INVALID-LINK--

-

[Synthesis and antibacterial activity of dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl) -quinolones]. ResearchGate. --INVALID-LINK--

-

Vosaroxin. Wikipedia. --INVALID-LINK--

-

Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLOS ONE, 9(7), e101662. --INVALID-LINK--

-

DNA gyrase and topoisomerase IV on the bacterial chromosome: Quinolone-induced DNA cleavage. Proceedings of the National Academy of Sciences, 93(10), 4973-4977. --INVALID-LINK--

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5669. --INVALID-LINK--

-

Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. --INVALID-LINK--

-

Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Antibiotics, 10(12), 1506. --INVALID-LINK--

-

Mechanism of Quinolone Action and Resistance. R Discovery. --INVALID-LINK--

-

Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 22(1), 1-13. --INVALID-LINK--

-

In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. ResearchGate. --INVALID-LINK--

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3169. --INVALID-LINK--

-

Quinolone antibiotic. Wikipedia. --INVALID-LINK--

-

Synthesis, characterization and in silico study of novel 4-hydroxyquinolone derivative. Sciforum. --INVALID-LINK--

-

The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 266-272. --INVALID-LINK--

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 23-45. --INVALID-LINK--

-

Mechanism of Quinolone Action and Resistance. Iowa Research Online. --INVALID-LINK--

-

Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Marine Drugs, 20(1), 34. --INVALID-LINK--

-

Quinolone antibiotics. MedChemComm, 10(9), 1727-1734. --INVALID-LINK--

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. --INVALID-LINK--

-

Quinolone Signals Related to Pseudomonas Quinolone Signal-Quorum Sensing Inhibits the Predatory Activity of Bdellovibrio bacteriovorus. Frontiers in Microbiology, 12, 726190. --INVALID-LINK--

-

4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. Current Topics in Medicinal Chemistry, 21(29), 2634-2656. --INVALID-LINK--

-

Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers. ResearchGate. --INVALID-LINK--

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(10), 6823-6837. --INVALID-LINK--

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 9(8), 481. --INVALID-LINK--

-

Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp. ACS Infectious Diseases, 8(12), 2535-2545. --INVALID-LINK--

-

Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840-1853. --INVALID-LINK--

References

- 1. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. Research Portal [iro.uiowa.edu]

- 10. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 25. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Vosaroxin - Wikipedia [en.wikipedia.org]

- 27. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Induced and photoinduced DNA damage by quinolones: ciprofloxacin, ofloxacin and nalidixic acid determined by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The novel quinolone CHM-1 induces DNA damage and inhibits DNA repair gene expressions in a human osterogenic sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity [mdpi.com]

- 32. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Quinolone Signals Related to Pseudomonas Quinolone Signal-Quorum Sensing Inhibits the Predatory Activity of Bdellovibrio bacteriovorus [frontiersin.org]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 7-Methyl-4-quinolone Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The 4-quinolone core is a renowned privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant antibacterial agents.[1] Structural modifications to this nucleus have paved the way for compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet promising, subset: 7-Methyl-4-quinolone analogs. The introduction of a methyl group at the C-7 position offers a unique vector for exploring structure-activity relationships (SAR), potentially leading to the development of novel therapeutics with enhanced potency and selectivity.[4][5]

As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical resource that delves into the synthesis, biological evaluation, and mechanistic underpinnings of this compound analogs. We will explore the causal relationships behind experimental design, present detailed protocols for key assays, and visualize complex biological pathways to empower researchers in their quest for new therapeutic agents.

Synthetic Pathways to the this compound Core

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold. For this compound, the Conrad-Limpach synthesis is a well-established and reliable method.[6][7] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

The Conrad-Limpach Synthesis: A Step-by-Step Protocol

The synthesis of the 7-Methyl-4-hydroxyquinoline core typically starts from m-toluidine and an appropriate β-ketoester, such as ethyl acetoacetate.[6][8]

Step 1: Condensation to form the Enamine Intermediate

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine m-toluidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to facilitate the reaction.

-

Heat the mixture to reflux (approximately 110-140 °C) and collect the water that forms in the Dean-Stark trap.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the m-toluidine spot is no longer visible.

-

Once the reaction is complete, remove the toluene under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization to the 4-Quinolone Core

-

Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a high-temperature thermometer and a reflux condenser.

-

Heat the mixture to a high temperature (typically 245-260 °C) to induce thermal cyclization.[9]

-

Monitor the disappearance of the intermediate by TLC.

-

After the reaction is complete, cool the mixture to below 100 °C and pour it into a large volume of a non-polar solvent like hexane or petroleum ether with vigorous stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it with the same non-polar solvent to remove the high-boiling reaction solvent.

Step 3: Purification

-

Dissolve the crude solid in a 5% aqueous solution of sodium hydroxide and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid or acetic acid until the 7-Methyl-4-hydroxyquinoline product precipitates completely.[8]

-

Collect the purified product by vacuum filtration, wash with water, and dry.

Antimicrobial Activity: Targeting Bacterial Proliferation

Quinolones exert their well-documented antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][10] These enzymes are crucial for DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.

Mechanism of Action: A Tale of Two Topoisomerases

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process essential for the initiation of replication.

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating daughter chromosomes following replication.[11]

This compound analogs, like other quinolones, are believed to stabilize the covalent complex between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[12][13]

References

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Landscape of 7-Methyl-4-Quinolone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Significance of the 7-Methyl Substitution

The quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of clinically significant therapeutic agents, most notably the fluoroquinolone antibiotics.[1] The versatility of the quinolone ring system, with its numerous points for chemical modification, allows for the fine-tuning of pharmacological properties, leading to compounds with a wide spectrum of biological activities.[2][3] Among these, 7-substituted quinolones have garnered considerable attention, as modifications at this position have been shown to profoundly influence potency and target selectivity.[4][5] This guide focuses specifically on 7-methyl-4-quinolone derivatives, a subclass that holds significant promise for the development of novel therapeutics beyond traditional antibacterial applications. The introduction of a methyl group at the 7-position can modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets and improved pharmacokinetic profiles. This document will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern and overall synthetic efficiency. A common and effective approach involves the cyclization of an appropriately substituted aniline with a β-ketoester, such as ethyl acetoacetate.

General Synthesis Protocol: Microwave-Assisted Conrad-Limpach-Knorr Reaction

Modern synthetic methodologies often employ microwave irradiation to accelerate reaction times and improve yields.[6] The following protocol outlines a general procedure for the synthesis of a this compound derivative.

Experimental Protocol:

-

Reaction Setup: In a microwave-safe vessel, combine 1 equivalent of 3-methylaniline with 1.2 equivalents of ethyl acetoacetate.

-

Solvent and Catalyst: Add a high-boiling point solvent such as diphenyl ether. While some reactions proceed without a catalyst, the addition of a catalytic amount of a Lewis acid (e.g., FeCl₃) can be beneficial.[6]

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a temperature ranging from 200-250°C for 15-30 minutes. The optimal time and temperature should be determined empirically for each specific substrate.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This method provides a rapid and efficient route to the this compound scaffold, which can then be further functionalized to generate a library of derivatives for biological screening.

Biological Activities and Therapeutic Potential

This compound derivatives have been investigated for a range of therapeutic applications, with promising results in several key areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinolone derivatives.[3][7] The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[3][8] By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives induce double-strand breaks in DNA, leading to G2 cell cycle arrest and apoptosis.[8]

The 7-methyl substitution can play a crucial role in the anticancer activity of these compounds. It can influence the binding affinity to the topoisomerase II enzyme and affect the overall lipophilicity of the molecule, which in turn impacts its ability to cross cell membranes.[9]

Table 1: Hypothetical SAR Data for Anticancer Activity of this compound Derivatives

| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C3) | IC50 (µM) against MCF-7 |

| 7MQ-01 | H | -COOH | 15.2 |

| 7MQ-02 | -CH2CH3 | -COOH | 8.5 |

| 7MQ-03 | -Cyclopropyl | -COOH | 3.1 |

| 7MQ-04 | -CH2CH3 | -CONH2 | 12.8 |

This table presents hypothetical data for illustrative purposes.

Antibacterial and Antimalarial Potential

While the focus has shifted towards non-classical applications, the antibacterial and antimalarial properties of quinolones remain an area of interest.[9][10] The primary antibacterial mechanism of quinolones is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[11][12] Structure-activity relationship (SAR) studies have shown that the substituent at the 7-position is critical for the interaction with these bacterial enzymes.[4]

In the context of antimalarial activity, 7-substituted 4-aminoquinolines have demonstrated efficacy against Plasmodium falciparum.[13] The 7-methyl group can influence the compound's ability to interfere with the parasite's lifecycle.

Mechanism of Action: A Deeper Dive

The therapeutic effects of this compound derivatives are intrinsically linked to their interactions with specific molecular targets.

Topoisomerase Inhibition: The Core Mechanism

As previously mentioned, the inhibition of topoisomerase enzymes is a key mechanism of action for many quinolone derivatives.[2][3] In the context of cancer therapy, the target is typically human topoisomerase II.[8] For antibacterial activity, the targets are bacterial DNA gyrase and topoisomerase IV.[1][11]

The quinolone molecule intercalates into the DNA-enzyme complex, stabilizing a transient cleavage state. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[12] The cellular response to this DNA damage ultimately triggers apoptosis in cancer cells or bacterial cell death.

Caption: Mechanism of topoisomerase II inhibition by a this compound derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinolone ring.

-

N-1 Position: Substitution at the N-1 position with small alkyl or cycloalkyl groups, such as ethyl or cyclopropyl, often enhances antibacterial and anticancer activity.[14]

-

C-3 Position: A carboxylic acid group at the C-3 position is a common feature in many biologically active quinolones, as it is crucial for binding to the active site of topoisomerases.[5]

-

C-7 Position: The methyl group at the C-7 position is a key determinant of activity. Its size and electronic properties influence the interaction with the target enzyme. Further substitution on the methyl group could be a promising avenue for future optimization.[4]

Caption: Key positions for structure-activity relationship studies on the this compound scaffold.

Future Directions and Conclusion

This compound derivatives represent a promising class of compounds with diverse therapeutic potential. Future research should focus on:

-

Library Synthesis: Expanding the chemical space around the this compound core to generate a wider range of derivatives for screening.

-

Target Identification: Elucidating the specific molecular targets for compounds that exhibit interesting biological activities beyond topoisomerase inhibition.

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- 1. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]

- 2. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vosaroxin - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Tautomerism in 4-quinolone derivatives

An In-depth Technical Guide to Tautomerism in 4-Quinolone Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The physicochemical and pharmacological profiles of these derivatives are profoundly influenced by the phenomenon of tautomerism, a dynamic equilibrium between two or more interconvertible structural isomers. This guide provides a comprehensive exploration of the tautomeric landscapes of 4-quinolone derivatives, with a primary focus on the prevalent keto-enol and zwitterionic forms. We will delve into the fundamental principles governing this equilibrium, the intricate interplay of substituent and environmental factors, and the critical implications for drug design and development. Furthermore, this document furnishes detailed experimental and computational protocols for the robust characterization of these tautomeric forms, supported by quantitative data and illustrative case studies.

Part 1: The Theoretical Framework of Tautomerism in 4-Quinolone Derivatives

Unveiling the Tautomeric Equilibrium: Keto-Enol Forms

The most significant tautomeric relationship in 4-quinolone derivatives is the equilibrium between the 4-oxo (keto) form and the 4-hydroxy (enol) form.[3] Generally, the keto tautomer is the more stable and, therefore, the predominant species in both solid and solution states.[4] This preference can be attributed to the greater thermodynamic stability of the amide functionality within the heterocyclic ring of the keto form compared to the aromatic hydroxyl group in the enol form.

The Emergence of Zwitterionic Tautomers

Under specific conditions, particularly at physiological pH, 4-quinolone derivatives can exist in a zwitterionic form. This tautomer arises from the deprotonation of the carboxylic acid group (commonly found at the 3-position in antibacterial fluoroquinolones) and the protonation of a basic nitrogen atom, often within a substituent at the 7-position (e.g., a piperazine ring). The formation of this zwitterionic species is crucial for the solubility, absorption, and ultimately, the antibacterial activity of many fluoroquinolones.[5][6]

Factors Modulating the Tautomeric Equilibrium

The delicate balance between the tautomeric forms of 4-quinolone derivatives is not static but is dynamically influenced by a confluence of structural and environmental factors.

The electronic nature of substituents on the quinolone ring can significantly impact the relative stability of the tautomers. Electron-withdrawing groups tend to increase the acidity of the N-H proton, which can influence the tautomeric equilibrium. Conversely, electron-donating groups can also alter the electron density distribution within the ring system, thereby affecting tautomer preference. Intramolecular hydrogen bonding, facilitated by appropriate substituents, can play a decisive role in stabilizing one tautomer over the other.[7] For instance, a hydrogen bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered ring.[8]

The polarity of the solvent environment can profoundly shift the tautomeric equilibrium.[9] While the more polar keto form is generally favored in polar solvents, the specific interactions between the solvent and the different tautomers, such as hydrogen bonding, can lead to more complex behaviors.[10][11][12] Non-polar solvents may favor the enol form, particularly if intramolecular hydrogen bonding can stabilize this tautomer.

The pH of the medium is a critical determinant of the tautomeric distribution, especially for derivatives bearing ionizable functional groups.[13] As mentioned earlier, physiological pH can promote the formation of zwitterionic tautomers in fluoroquinolones. The protonation state of the molecule, dictated by the pH, directly influences which tautomeric form will predominate.

Part 2: Experimental and Computational Characterization of Tautomers

A multi-pronged approach, combining spectroscopic, crystallographic, and computational methods, is essential for the unambiguous characterization of the tautomeric forms of 4-quinolone derivatives.

Spectroscopic Investigations

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[14] The chemical shifts of key protons and carbons are sensitive to the electronic environment, allowing for the differentiation between tautomers.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-quinolone derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Obtain a one-dimensional ¹³C NMR spectrum.

-

For more complex structures, two-dimensional NMR experiments such as HSQC and HMBC can be invaluable for unambiguous signal assignment.

-

-

Spectral Analysis:

-

¹H NMR: Look for the presence of either an N-H proton signal (typically broad and downfield) and a C-H proton at the 2-position for the keto form, or an O-H proton signal and a C-H proton at the 2-position for the enol form. The integration of these signals can provide a quantitative measure of the tautomeric ratio.

-

¹³C NMR: The chemical shift of the C4 carbon is a key indicator. A signal in the range of 170-180 ppm is characteristic of the carbonyl carbon in the keto form, while a signal in the range of 150-160 ppm is expected for the C4-OH carbon in the enol form.

-

IR spectroscopy is particularly useful for identifying the functional groups present in the different tautomers, especially in the solid state.

Experimental Protocol for IR Analysis:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) and place the solution in a liquid-phase IR cell.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

Keto Form: Look for a strong absorption band in the region of 1600-1650 cm⁻¹, corresponding to the C=O stretching vibration. The N-H stretching vibration may be observed as a broad band around 3200-3400 cm⁻¹.

-

Enol Form: The presence of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the absence of a strong C=O stretching band are indicative of the enol form. C=C and C=N stretching vibrations will also be present in the fingerprint region.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the tautomeric form present in the solid state.[15][16][17]

Methodology for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the 4-quinolone derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. Solve the structure to determine the atomic positions and refine the model to obtain accurate bond lengths and angles. The location of hydrogen atoms, particularly on the nitrogen and oxygen atoms, will unambiguously identify the tautomeric form.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[18][19][20]

Workflow for DFT Calculations:

-

Structure Input: Build the 3D structures of the keto, enol, and any other relevant tautomers.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-